(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid
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Overview
Description
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is a chemical compound with the molecular formula C14H23N2O4S It is characterized by the presence of a piperidine ring, a thiophene ring, and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid typically involves multiple steps. One common approach starts with the protection of the piperidine nitrogen using a Boc (tert-butoxycarbonyl) group. This is followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The final step involves the acylation of the piperidine ring with thiophen-2-YL-acetic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is usually achieved using trifluoroacetic acid (TFA) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the piperidine and thiophene rings suggests potential interactions with neurotransmitter receptors and ion channels, which could explain its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Boc-amino-piperidin-1-YL)-acetic acid: Lacks the thiophene ring, making it less versatile in certain applications.
(4-Boc-amino-piperidin-1-YL)-benzyl acetic acid: Contains a benzyl group instead of a thiophene ring, which may alter its chemical reactivity and biological activity.
Uniqueness
The presence of both the piperidine and thiophene rings in (4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid makes it unique compared to its analogs
Properties
CAS No. |
885275-38-7 |
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Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)10-6-7-18(12(17)9-10)13(14(19)20)11-5-4-8-23-11/h4-5,8,10,12-13H,6-7,9,17H2,1-3H3,(H,19,20) |
InChI Key |
YMTVPPCTKJVQMG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CS2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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